molecular formula C27H31ClF6N2O2 B601947 Dutasteride Impurity F (1-Chloro Dihydro Dutasteride) CAS No. 1365545-42-1

Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)

Cat. No.: B601947
CAS No.: 1365545-42-1
M. Wt: 565.0 g/mol
InChI Key: MKZGQDFQXQLWNU-PHHREDDHSA-N
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Biological Activity

Dutasteride, a dual 5-alpha reductase inhibitor, is primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Among its various impurities, Dutasteride Impurity F , also known as 1-Chloro Dihydro Dutasteride , has garnered attention due to its potential biological activities and implications in pharmacological efficacy and safety.

  • Chemical Name : N-[2,5-Bis(trifluoromethyl)phenyl]-1α-chloro-3-oxo-4-aza-5α-androstane-17β-carboxamide
  • Molecular Formula : C27H31ClF6N2O2
  • Molecular Weight : 565 g/mol
  • CAS Number : 1365545-42-1

Synthesis and Detection

Dutasteride Impurity F is synthesized during the production of dutasteride through various chemical reactions, including hydrogenation and dehydrogenation processes. The detection and quantification of this impurity are critical for ensuring the quality of pharmaceutical formulations. Methods such as RP-HPLC (Reverse Phase High Performance Liquid Chromatography) have been validated for its analysis, which is essential for regulatory compliance and quality control in pharmaceutical manufacturing .

Dutasteride and its impurities, including Impurity F, primarily exert their biological effects by inhibiting the activity of the enzyme 5-alpha reductase , which converts testosterone into dihydrotestosterone (DHT). DHT is implicated in conditions such as BPH and male pattern baldness. By reducing DHT levels, dutasteride can alleviate symptoms associated with these conditions.

Efficacy in Clinical Studies

Clinical studies have demonstrated that dutasteride significantly increases hair growth in men with androgenetic alopecia compared to placebo and finasteride. A randomized controlled trial indicated that patients receiving dutasteride experienced a dose-dependent increase in hair count and width after 24 weeks of treatment . Although specific data on Impurity F's efficacy is limited, its structural similarity to dutasteride suggests potential biological activity.

Case Studies

  • Prostate Cancer Prevention Trial : In a study examining the effects of dutasteride on prostate cancer incidence, it was found that while overall cancer rates decreased, there was an increased incidence of high-grade tumors among those treated with dutasteride compared to placebo . This raises concerns about the safety profile of dutasteride and its impurities.
  • Hair Restoration Studies : Another study focused on the use of dutasteride for treating androgenetic alopecia showed significant improvements in hair growth metrics compared to finasteride, suggesting that impurities like Impurity F may contribute to similar effects .

Adverse Effects

While dutasteride is generally well-tolerated, its long half-life (4–5 weeks) can lead to prolonged exposure to both the drug and its impurities, potentially increasing the risk of adverse effects such as sexual dysfunction and cardiovascular issues . Monitoring impurity levels is crucial for minimizing these risks.

Summary Table of Biological Activities

ActivityDutasterideDutasteride Impurity F
5-alpha reductase inhibitionYesHypothetical
Hair growth stimulationSignificantUnknown
Prostate cancer risk modificationDecreased overall; increased high-grade tumorsUnknown
Common adverse effectsSexual dysfunction, cardiovascular issuesPotentially similar

Properties

CAS No.

1365545-42-1

Molecular Formula

C27H31ClF6N2O2

Molecular Weight

565.0 g/mol

IUPAC Name

(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1

InChI Key

MKZGQDFQXQLWNU-PHHREDDHSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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